3-amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide
Overview
Description
3-amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide (3-ADMS) is a synthetic organic compound that is used in a variety of scientific research applications. It is a potent inhibitor of the enzyme histone deacetylase (HDAC) and is used in the study of epigenetic regulation of gene expression. 3-ADMS has been used in a variety of laboratory experiments, including those related to cell biology, pharmacology, and molecular biology.
Scientific Research Applications
Pharmaceutical Research
This compound is a derivative of indole, which is a core structure in many pharmacologically active molecules. Its sulfonamide group and amine functionalities make it a candidate for creating novel drugs. It can be used to synthesize compounds with potential activity against cancer cells, microbes, and various disorders .
Organic Synthesis
As a building block in organic chemistry, this compound can be used to synthesize a wide range of heterocyclic compounds. These compounds are prevalent in natural products and drugs, and their synthesis is crucial for the development of new medicinal agents .
Material Science
The molecular structure of 3-Amino-indan-5-sulfonic acid dimethylamide suggests its utility in material science, particularly in the development of organic semiconductors. Its potential as an electron donor molecule could be explored for use in electronic devices like organic thin-film transistors (OTFTs), solar cells, and organic light-emitting diodes (OLEDs) .
properties
IUPAC Name |
3-amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-13(2)16(14,15)9-5-3-8-4-6-11(12)10(8)7-9/h3,5,7,11H,4,6,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUVGXKEBSUJNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(CCC2N)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N,N-dimethyl-2,3-dihydro-1H-indene-5-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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